N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide” is a compound with the molecular formula C11H17NO. The bicyclo[2.2.1]heptane part of the molecule is also known as norbornane , which is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 .
Molecular Structure Analysis
The carbon skeleton of norbornane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The specific molecular structure of “this compound” would include this bicyclic structure along with the prop-2-enamide group, but detailed structural analysis is not available in the search results.Scientific Research Applications
Intermediates in Asymmetric Hydrogenation
Compounds structurally related to N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide have been explored as intermediates in asymmetric hydrogenation processes. For instance, the hydrogenation of bicyclic structures has been shown to produce complexes with enamide compounds, indicating their potential utility in catalytic asymmetric synthesis (Brown, Chaloner, Glaser, & Geresh, 1980).
Catalytic Asymmetric Synthesis
N-Acyl enamides, closely related to the compound of interest, have demonstrated extensive utility in catalytic asymmetric C-C bond-forming processes. This includes a range of reactions such as aza-ene, Michael, and Friedel–Crafts reactions, showcasing the importance of such structures in constructing valuable chiral amine building blocks for organic synthesis (Reeves et al., 2012).
Polymer Science
The study of bicyclic structures extends into polymer science, where polyimides derived from bicyclo[2.2.1]heptane-related anhydrides have shown remarkable solubility and thermal properties. This suggests potential applications of similar bicyclic compounds in developing advanced polymeric materials (Yamada, Kusama, Matsumoto, & Kurosaki, 1993).
Drug Discovery Building Blocks
Compounds within the same family as this compound are being investigated as building blocks in drug discovery. For example, 2-azabicyclo[3.2.0]heptanes, produced from photochemical cyclization of acetophenone enamides, serve as advanced intermediates for constructing conformationally restricted analogs of bioactive molecules (Druzhenko et al., 2018).
Potassium Channel Modulators
N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as selective modulators for KCNQ2 and KCNQ4 potassium channels. This highlights the therapeutic potential of bicyclic carboxamide derivatives in modulating neuronal activity, which could be relevant to the compound (Yu et al., 2011).
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-10(13)12-8-11-5-3-9(7-11)4-6-11/h2,9H,1,3-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXPCCAJVPLEEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC12CCC(C1)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.